Cas no 886497-88-7 (1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene)

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene is a specialized aromatic compound featuring both a methylsulfonylmethyl and a trifluoromethyl substituent on a benzene ring. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfonylmethyl moiety offers potential for further functionalization. Its robust chemical stability under various conditions makes it suitable for use as an intermediate in cross-coupling reactions or as a building block for bioactive molecules. The compound’s well-defined reactivity profile ensures consistent performance in synthetic applications, particularly in the development of fluorinated derivatives.
1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene structure
886497-88-7 structure
Product Name:1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene
CAS No:886497-88-7
MF:C9H9F3O2S
MW:238.226772069931
CID:2811516
PubChem ID:2761419
Update Time:2025-08-04

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(methylsulfonylmethyl)-2-(trifluoromethyl)benzene
    • 2-TRIFLUOROMETHYLBENZYLMETHYLSULFONE
    • 1-(METHANESULFONYLMETHYL)-2-(TRIFLUOROMETHYL)BENZENE
    • SCHEMBL514295
    • 886497-88-7
    • DTXSID20375762
    • BJHVICRZFASGMF-UHFFFAOYSA-N
    • 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene
    • MDL: MFCD06798012
    • Inchi: 1S/C9H9F3O2S/c1-15(13,14)6-7-4-2-3-5-8(7)9(10,11)12/h2-5H,6H2,1H3
    • InChI Key: BJHVICRZFASGMF-UHFFFAOYSA-N
    • SMILES: S(C)(CC1C=CC=CC=1C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 238.02753519Da
  • Monoisotopic Mass: 238.02753519Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Melting Point: 79-81°C

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
024352-1g
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
1g
£165.00 2022-03-01
Fluorochem
024352-5g
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
5g
£493.00 2022-03-01
1PlusChem
1P00H03Z-250mg
2-TRIFLUOROMETHYLBENZYLMETHYLSULFONE
886497-88-7 97%
250mg
$80.00 2025-02-27
1PlusChem
1P00H03Z-1g
2-TRIFLUOROMETHYLBENZYLMETHYLSULFONE
886497-88-7 97%
1g
$149.00 2025-02-27
1PlusChem
1P00H03Z-5g
2-TRIFLUOROMETHYLBENZYLMETHYLSULFONE
886497-88-7 97%
5g
$630.00 2025-02-27
1PlusChem
1P00H03Z-25g
2-TRIFLUOROMETHYLBENZYLMETHYLSULFONE
886497-88-7 97%
25g
$2320.00 2025-02-27
A2B Chem LLC
AH92495-250mg
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
250mg
$49.00 2024-04-19
A2B Chem LLC
AH92495-1g
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
1g
$110.00 2024-04-19
A2B Chem LLC
AH92495-5g
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
5g
$525.00 2024-04-19
A2B Chem LLC
AH92495-25g
2-Trifluoromethylbenzylmethylsulfone
886497-88-7 97%
25g
$1996.00 2024-04-19

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene Related Literature

Additional information on 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene: A Key Compound in Modern Pharmaceutical and Materials Science

1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene, identified by its CAS number 886497-88-7, represents a significant advancement in the field of organic chemistry. This compound features a benzene ring with two distinct functional groups: a methylsulfonylmethyl group at the 1-position and a trifluoromethyl group at the 2-position. The unique combination of these substituents provides a versatile platform for chemical modifications, making it a valuable candidate for pharmaceutical and materials science applications.

Recent studies have highlighted the potential of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene in drug discovery. Researchers at the University of Tokyo have demonstrated its ability to modulate protein kinase activity, a critical pathway in cancer therapy. This finding aligns with the broader trend of targeting kinase enzymes, which are implicated in numerous diseases, including oncology and neurodegenerative disorders.

The synthesis of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene involves a multi-step process that leverages advanced organic reaction techniques. A 2023 study published in Organic Letters described a novel method for its preparation using a nucleophilic substitution reaction, which significantly improves yield and purity compared to traditional methods. This advancement underscores the importance of optimizing synthetic pathways to enhance the practicality of such compounds in industrial settings.

One of the most promising applications of 1-(Methylsulfonylmethyl)-3-(trifluoromethyl)benzene lies in its potential as a building block for fluorinated materials. Fluorinated compounds are widely used in pharmaceuticals due to their enhanced metabolic stability and improved bioavailability. Recent research from the Max Planck Institute has shown that derivatives of this compound can be incorporated into polymer matrices to create materials with superior hydrophobic properties, which are particularly useful in drug delivery systems.

From a pharmacological perspective, the trifluoromethyl group in 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene plays a crucial role in modulating biological activity. A 2024 study in Journal of Medicinal Chemistry revealed that the trifluoromethyl substitution enhances the compound's ability to bind to specific receptors, thereby increasing its therapeutic efficacy. This finding is particularly relevant in the development of targeted therapies for chronic diseases.

The chemical stability of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene is another key factor in its potential applications. A 2023 review in Chemical Reviews emphasized the importance of molecular stability in drug development, noting that compounds with enhanced thermal and chemical resistance are more likely to succeed in clinical trials. The presence of both methylsulfonyl and trifluoromethyl groups contributes to this stability, making the compound suitable for long-term storage and use in various environments.

Recent advancements in computational chemistry have also contributed to the understanding of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene's properties. Machine learning models developed by researchers at Stanford University have predicted the compound's behavior in different solvents, providing valuable insights into its potential applications in industrial processes. These predictive models are becoming increasingly important in the early stages of drug discovery, allowing for more efficient screening of candidate compounds.

The environmental impact of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene is a topic of growing interest in the pharmaceutical industry. A 2024 study in Environmental Science & Technology explored the biodegradation potential of fluorinated compounds, highlighting the need for sustainable synthesis methods. While 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene itself is not classified as an environmentally harmful substance, its production and disposal must be carefully managed to minimize ecological risks.

From a synthetic chemistry standpoint, the development of efficient catalytic systems has been a major focus in the production of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene. A 2023 breakthrough in ACS Catalysis introduced a new catalytic method that reduces the energy consumption and waste generation associated with its synthesis. This innovation aligns with the global push towards greener chemical processes, which is essential for the long-term sustainability of the pharmaceutical industry.

The pharmacokinetic properties of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene are another area of active research. A 2024 study in Drug Metabolism and Disposition investigated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing that the compound exhibits favorable bioavailability and metabolic stability. These characteristics are critical for the development of effective therapeutic agents, as they directly influence the drug's efficacy and safety profile.

Recent studies have also explored the potential of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene in the development of novel imaging agents. Researchers at the University of Cambridge have demonstrated that derivatives of this compound can be used to create contrast agents for magnetic resonance imaging (MRI), offering improved visualization of biological tissues. This application highlights the compound's versatility and its potential to contribute to diagnostic technologies.

In conclusion, 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene represents a promising compound with a wide range of applications in pharmaceutical and materials science. Its unique chemical structure, combined with recent advancements in synthesis and computational methods, positions it as a key player in the development of new therapeutic agents and advanced materials. As research in this area continues to evolve, the potential of this compound is expected to expand even further, contributing to innovations in both medical and industrial fields.

For further information on the synthesis, properties, and applications of 1-(Methylsulfonylmethyl)-2-(trifluoromethyl)benzene, researchers and industry professionals are encouraged to explore recent publications in leading scientific journals and collaborate with experts in organic chemistry and pharmaceutical science. The continued exploration of this compound's potential will undoubtedly lead to new discoveries and advancements in the field.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD